molecular formula C13H19NO3 B1350158 2-(3,4,5-Trimethoxyphenyl)pyrrolidine CAS No. 383127-12-6

2-(3,4,5-Trimethoxyphenyl)pyrrolidine

Cat. No. B1350158
M. Wt: 237.29 g/mol
InChI Key: QLDDZYNMMJOGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Optoelectronic and Nonlinear Optical Properties

The compound 2,6-diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine, a derivative of 2-(3,4,5-Trimethoxyphenyl)pyrrolidine, shows promising applications in optoelectronics and nonlinear optical (NLO) properties. Its electronic and optical parameters such as refractive index, reflectivity, dielectric function, and extinction coefficient make it suitable for semiconductor applications. Its isotropic and anisotropic polarizability values, along with its third-order NLO polarizability, indicate its potential as an NLO material (Chaudhry et al., 2019).

Structural Chemistry

In another study, the pyrrolidine ring of a compound structurally related to 2-(3,4,5-Trimethoxyphenyl)pyrrolidine, connected to an estrone group, exhibits interesting structural properties. This includes a twist conformation of the pyrrolidine ring and envelope conformation of another five-membered ring, contributing to understanding the structural chemistry of such compounds (Kamala et al., 2008).

Synthetic Applications

The synthesis of 3-(3,4,5-Trimethoxyphenyl)-pyrrolidine, a mescaline analogue, demonstrates its utility in synthetic chemistry. This synthesis involved a Heck arylation and a sequence of reactions to convert the hemiaminal adduct to the mescaline analogue, indicating its applicability in synthetic routes for complex molecules (Barreto et al., 2007).

Catalysis and Stereochemistry

A study on diastereomeric derivatives of 3-(diphenylphosphanyl) pyrrolidine, structurally related to 2-(3,4,5-Trimethoxyphenyl)pyrrolidine, highlights its role in catalysis and stereochemistry. This research is significant for asymmetric transformations and NMR analysis, demonstrating its application in advanced chemical synthesis (Nagel & Nedden, 1997).

Future Directions

Pyrrolidine derivatives, including “2-(3,4,5-Trimethoxyphenyl)pyrrolidine”, continue to be of interest in drug discovery due to their versatile scaffold and wide range of biological activities2. Future research may focus on the design of new pyrrolidine compounds with different biological profiles2.


Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-15-11-7-9(10-5-4-6-14-10)8-12(16-2)13(11)17-3/h7-8,10,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDDZYNMMJOGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378081
Record name 2-(3,4,5-trimethoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4,5-Trimethoxyphenyl)pyrrolidine

CAS RN

383127-12-6
Record name 2-(3,4,5-Trimethoxyphenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383127-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4,5-trimethoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4,5-Trimethoxyphenyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
2-(3,4,5-Trimethoxyphenyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
2-(3,4,5-Trimethoxyphenyl)pyrrolidine
Reactant of Route 4
2-(3,4,5-Trimethoxyphenyl)pyrrolidine
Reactant of Route 5
2-(3,4,5-Trimethoxyphenyl)pyrrolidine
Reactant of Route 6
2-(3,4,5-Trimethoxyphenyl)pyrrolidine

Citations

For This Compound
6
Citations
J Bosch, M Rubiralta, A Domingo… - Journal of Heterocyclic …, 1981 - Wiley Online Library
Authentic samples of 1,3,3‐trimethyl‐2‐(3,4,5‐trimethoxyphenyl)‐4‐methylenepiperidine (Ia) and 2‐(p‐chlorophenyl)‐1,3,3‐trimethyl‐4‐methylenepiperidine (Ib) are prepared by …
Number of citations: 11 onlinelibrary.wiley.com
M Khalaj, SM Khatami, M Ghashang - Results in Chemistry, 2023 - Elsevier
In this work, a method has been developed for the formal, multi-component reaction of cyclopropyl dicarboxylates, aldehydes, and amines under ultrasonic irradiation. The symmetrical …
Number of citations: 0 www.sciencedirect.com
J Bosch, M Rubiralta - Journal of Heterocyclic Chemistry, 1981 - Wiley Online Library
cis‐2‐Aryl‐3‐isopropenyl‐1,3‐dimethylpyrrolidines Ha and IIb have been synthesized by an unambiguous way, thus confirming the structure of the methylene derivatives obtained as by…
Number of citations: 3 onlinelibrary.wiley.com
J Bosch, M Rubiralta, M Moral… - Journal of Heterocyclic …, 1983 - Wiley Online Library
2‐Aryl‐4‐piperidones have been synthesized by condensation between an aromatic aldehyde and a β‐aminoketone ethylene ketal, and further cyclization of the resulting iminoketal …
Number of citations: 32 onlinelibrary.wiley.com
H Yarahmadi, M Ghashang… - Organic Preparations …, 2022 - Taylor & Francis
Today, multi-component reactions (MCRs) are known for their many benefits, including time and cost savings, atom economy, notable structural diversity and molecular complexity. This …
Number of citations: 2 www.tandfonline.com
JS Yadav, BVS Reddy, G Narasimhulu… - …, 2009 - thieme-connect.com
Aldimines, generated in situ from arylamines and aryl aldehydes, undergo smooth cycloaddition with cyclopropane-1, 1-dicarboxylate in the presence of the cerium (III) chloride …
Number of citations: 6 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.